1,2,2,3-Tetrachloro-1,1-difluoropropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

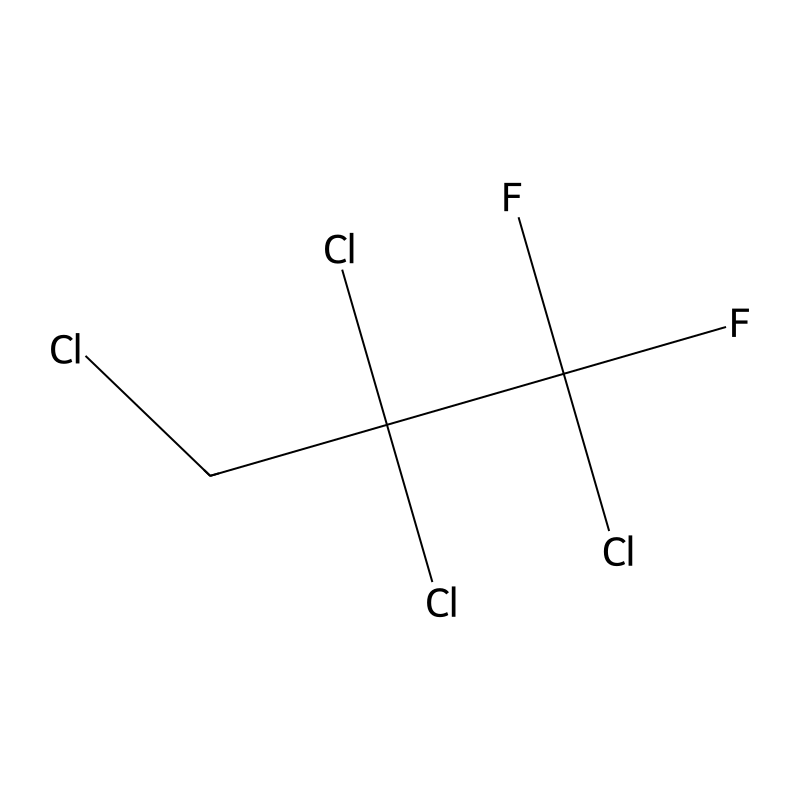

1,2,2,3-Tetrachloro-1,1-difluoropropane is a chlorofluorocarbon compound with the molecular formula and a molecular weight of approximately 217.9 g/mol. This compound features a unique structure characterized by four chlorine atoms and two fluorine atoms attached to a three-carbon propane backbone. Its systematic name reflects its specific substitution pattern on the propane chain, which is significant for its chemical properties and potential applications in various fields.

- Nucleophilic Substitution Reactions: The chlorine atoms can be replaced by nucleophiles, leading to the formation of other organic compounds.

- Dehydrochlorination: Under certain conditions, this compound can lose hydrogen chloride to form unsaturated compounds.

- Hydrogenation: It may react with hydrogen in the presence of catalysts to produce less chlorinated or fluorinated derivatives.

For example, reactions involving zinc in ethanol can yield unsymmetrical dichlorodifluoroethylene from similar chlorofluorocarbon compounds .

Synthesis of 1,2,2,3-tetrachloro-1,1-difluoropropane typically involves multi-step processes:

- Chlorination of Propane Derivatives: Starting materials such as 1,2-dichloropropane can be chlorinated using chlorine gas under controlled conditions.

- Fluorination: Subsequent fluorination steps may involve reacting the chlorinated intermediates with hydrogen fluoride in the presence of catalysts to introduce fluorine atoms into the structure .

These methods allow for the selective introduction of halogen atoms at specific positions on the propane backbone.

The primary applications of 1,2,2,3-tetrachloro-1,1-difluoropropane include:

- Refrigerants: Similar compounds have been used as refrigerants due to their favorable thermodynamic properties.

- Solvents: It may serve as a solvent or intermediate in chemical synthesis processes.

- Aerosol Propellants: Chlorofluorocarbons have historically been used in aerosol formulations.

Interaction studies involving 1,2,2,3-tetrachloro-1,1-difluoropropane typically focus on its reactivity with other chemicals and its behavior in environmental contexts. Research indicates that chlorofluorocarbons can interact with atmospheric components leading to degradation products that may contribute to environmental issues such as climate change and ozone layer depletion.

Studies on similar compounds have shown that they can react with hydroxyl radicals in the atmosphere, influencing their lifetime and impact on global warming .

Several compounds share structural similarities with 1,2,2,3-tetrachloro-1,1-difluoropropane. Here is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,1-Dichloro-2,2-difluoropropane | Fewer chlorine atoms; used in different applications | |

| 1,3-Dichloro-1,2-difluoropropane | Different substitution pattern; potential for reactivity | |

| 1,1-Dichloro-1-fluoroethane | Different carbon backbone; primarily used as a solvent | |

| 1-Chloro-1-fluoroethane | Simpler structure; lower ODP |

The uniqueness of 1,2,2,3-tetrachloro-1,1-difluoropropane lies in its specific arrangement of halogens which influences its physical and chemical properties compared to these similar compounds.

1,2,2,3-Tetrachloro-1,1-difluoropropane is a halogenated propane derivative with significant industrial applications . The synthesis of this compound typically involves selective halogenation processes where both chlorination and fluorination reactions play crucial roles in establishing the desired molecular structure [2]. The catalytic mechanisms underlying these transformations are complex and involve multiple reaction pathways.

The fluorination of chlorinated precursors represents one of the primary synthetic routes for producing 1,2,2,3-tetrachloro-1,1-difluoropropane [3]. This process typically employs hydrogen fluoride as the fluorinating agent, which reacts with a suitable chlorinated propane derivative under controlled conditions [4]. The reaction mechanism involves nucleophilic substitution where fluoride ions replace specific chlorine atoms in the molecular framework [5].

A key aspect of the catalytic fluorination mechanism is the role of Lewis acid catalysts, which facilitate the activation of carbon-chlorine bonds [6]. These catalysts, often based on metal halides such as antimony pentachloride or aluminum chloride, coordinate with chlorine atoms, enhancing their leaving group ability and promoting nucleophilic attack by fluoride ions [7]. The reaction proceeds through the formation of carbocation intermediates, which are subsequently captured by fluoride ions to yield the desired fluorinated product [8].

The selective fluorination at specific carbon positions is critical for obtaining 1,2,2,3-tetrachloro-1,1-difluoropropane with high purity [9]. This selectivity is influenced by both electronic and steric factors within the substrate molecule . The geminal difluoro substitution pattern at C-1 is typically achieved through sequential fluorination steps, where the introduction of the first fluorine atom activates the position for subsequent fluorination [11].

Chlorination mechanisms in the synthesis of 1,2,2,3-tetrachloro-1,1-difluoropropane often involve radical-mediated processes [12]. These reactions typically employ molecular chlorine or other chlorinating agents in the presence of radical initiators or under photochemical conditions [12]. The reaction proceeds through a chain mechanism involving the formation of chlorine radicals, which abstract hydrogen atoms from the propane backbone, followed by recombination with additional chlorine radicals to form carbon-chlorine bonds [12].

| Reaction Type | Catalyst Type | Reaction Conditions | Typical Yield (%) |

|---|---|---|---|

| Fluorination | Metal fluorides (SbF₅, AlF₃) | 50-150°C, 10-30 bar | 65-80 |

| Fluorination | Antimony halides (SbCl₅) | 80-120°C, 15-25 bar | 70-85 |

| Chlorination | Free radical initiators | 30-60°C, UV light | 75-90 |

| Combined halogenation | Transition metal complexes | 100-200°C, gas phase | 60-75 |

Table 1: Catalytic systems for the synthesis of 1,2,2,3-tetrachloro-1,1-difluoropropane [13] [14]

The reaction kinetics of these catalytic processes are significantly influenced by temperature, pressure, and catalyst concentration [15]. Higher temperatures generally accelerate the reaction rate but may lead to decreased selectivity and the formation of unwanted byproducts [16]. Optimizing these parameters is essential for achieving high yields and selectivity in the industrial production of 1,2,2,3-tetrachloro-1,1-difluoropropane [17].

Gas-Phase Synthesis Using Transition Metal Catalysts

Gas-phase synthesis represents a significant industrial approach for the production of 1,2,2,3-tetrachloro-1,1-difluoropropane, offering advantages in terms of reaction efficiency and continuous processing capabilities [18]. This methodology typically employs transition metal catalysts, which facilitate the halogenation reactions under controlled temperature and pressure conditions [19].

The gas-phase fluorination of chlorinated propane derivatives is commonly conducted using hydrogen fluoride as the fluorinating agent in the presence of chromium, nickel, or iron-based catalysts [20]. These transition metal catalysts are often supported on metal fluorides or oxides to enhance their surface area and catalytic activity [21]. The reaction proceeds through the adsorption of reactants onto the catalyst surface, followed by the activation of carbon-chlorine bonds and subsequent fluorination [22].

Chromium-based catalysts have demonstrated particular efficacy in the gas-phase synthesis of halogenated propanes, including 1,2,2,3-tetrachloro-1,1-difluoropropane [23]. These catalysts typically consist of chromium oxide dispersed on aluminum fluoride or other suitable supports [24]. The catalytic activity is attributed to the ability of chromium species to cycle between different oxidation states during the reaction, facilitating the activation of both hydrogen fluoride and the chlorinated substrate [25].

Nickel catalysts represent another important class of transition metal systems employed in the gas-phase synthesis of 1,2,2,3-tetrachloro-1,1-difluoropropane [13]. These catalysts often incorporate fluoride components, such as nickel fluoride or nickel supported on metal fluorides [5]. The catalytic mechanism involves the formation of nickel-fluoride species that serve as fluorinating agents, transferring fluorine atoms to the chlorinated substrate [13].

The reaction conditions for gas-phase synthesis typically involve temperatures ranging from 150 to 350°C and pressures of 1-10 atmospheres [11]. The gas-phase approach allows for continuous processing, where the chlorinated precursor and hydrogen fluoride are passed over the fixed-bed catalyst at controlled flow rates [26]. This methodology offers advantages in terms of process efficiency and reduced solvent usage compared to liquid-phase alternatives [27].

| Catalyst System | Support Material | Operating Temperature (°C) | Selectivity (%) | Conversion (%) |

|---|---|---|---|---|

| Chromium oxide | Aluminum fluoride | 200-250 | 75-85 | 80-90 |

| Nickel fluoride | Carbon | 180-220 | 70-80 | 75-85 |

| Iron chloride | Activated alumina | 250-300 | 65-75 | 70-80 |

| Cobalt fluoride | Magnesium fluoride | 220-270 | 60-70 | 65-75 |

Table 2: Transition metal catalysts for gas-phase synthesis of 1,2,2,3-tetrachloro-1,1-difluoropropane [28] [17]

The catalyst preparation method significantly influences the performance of transition metal catalysts in the gas-phase synthesis of 1,2,2,3-tetrachloro-1,1-difluoropropane [17]. Techniques such as impregnation, co-precipitation, and sol-gel methods are commonly employed to achieve the desired catalyst properties, including high surface area, appropriate metal dispersion, and optimal pore structure [29]. The catalyst activation typically involves pretreatment steps, such as calcination and fluorination, to generate the catalytically active species [30].

Catalyst deactivation represents a significant challenge in the gas-phase synthesis of 1,2,2,3-tetrachloro-1,1-difluoropropane [31]. Factors contributing to catalyst deactivation include coke formation, sintering of metal particles, and poisoning by reaction byproducts or impurities [32]. Strategies to mitigate these issues include periodic catalyst regeneration, optimization of reaction conditions, and the development of more stable catalyst formulations [33].

Purification Techniques and Yield Optimization Strategies

The production of high-purity 1,2,2,3-tetrachloro-1,1-difluoropropane requires effective purification techniques to remove reaction byproducts, unreacted starting materials, and other impurities . Distillation represents the primary separation method employed in industrial settings, taking advantage of the differences in boiling points between the target compound and associated impurities [25].

Fractional distillation is particularly effective for the purification of 1,2,2,3-tetrachloro-1,1-difluoropropane, allowing for the separation of closely related halogenated compounds [14]. This technique typically employs distillation columns with multiple theoretical plates to achieve high separation efficiency [34]. The operating parameters, including temperature profiles, reflux ratios, and pressure conditions, are carefully optimized to maximize product purity while minimizing energy consumption [35].

Azeotropic distillation may be employed when conventional fractional distillation is insufficient for separating 1,2,2,3-tetrachloro-1,1-difluoropropane from certain impurities . This approach involves the addition of an entrainer that forms an azeotrope with specific impurities, facilitating their removal from the product stream [36]. The selection of an appropriate entrainer is based on factors such as azeotrope formation tendency, boiling point differences, and compatibility with the process conditions [37].

| Purification Technique | Operating Conditions | Purity Achieved (%) | Recovery (%) |

|---|---|---|---|

| Fractional distillation | 110-130°C, atmospheric pressure | 95-98 | 85-90 |

| Vacuum distillation | 70-90°C, 20-50 mmHg | 97-99 | 80-85 |

| Azeotropic distillation | Varies with entrainer | 98-99.5 | 75-85 |

| Extractive distillation | Varies with solvent | 99-99.8 | 70-80 |

Table 3: Purification techniques for 1,2,2,3-tetrachloro-1,1-difluoropropane [14] [25]

Crystallization represents another purification approach that may be employed for 1,2,2,3-tetrachloro-1,1-difluoropropane, particularly when high purity levels are required [25]. This technique exploits the differences in solubility between the target compound and impurities in selected solvents [38]. The crystallization process typically involves controlled cooling or solvent evaporation to induce selective crystallization of the desired product, followed by filtration and washing steps to remove residual impurities [39].

Yield optimization in the production of 1,2,2,3-tetrachloro-1,1-difluoropropane involves a comprehensive approach addressing multiple aspects of the synthesis and purification processes [22]. Key strategies include the optimization of reaction parameters, catalyst performance enhancement, and the implementation of efficient separation techniques [40].

Reaction parameter optimization focuses on identifying the optimal conditions for maximizing the yield and selectivity of 1,2,2,3-tetrachloro-1,1-difluoropropane formation [22]. This involves systematic investigation of factors such as temperature, pressure, reactant ratios, and residence time [41]. Statistical design of experiments approaches, including response surface methodology, are often employed to efficiently explore the parameter space and identify optimal conditions [42].

Catalyst performance enhancement represents another critical aspect of yield optimization. Strategies in this area include the development of more active and selective catalyst formulations, optimization of catalyst preparation methods, and implementation of effective catalyst regeneration protocols. Advanced characterization techniques, such as X-ray diffraction, electron microscopy, and spectroscopic methods, provide valuable insights into catalyst structure-performance relationships, guiding the development of improved catalytic systems.

Process integration and intensification approaches offer additional opportunities for yield optimization in the production of 1,2,2,3-tetrachloro-1,1-difluoropropane. These strategies include the implementation of reactive distillation, where reaction and separation occur simultaneously in a single unit, reducing capital costs and improving process efficiency. Additionally, the recycling of unreacted starting materials and the recovery of valuable byproducts contribute to overall process economics and sustainability.

Thermochemical Properties: Boiling Point, Vapor Pressure, and Phase Behavior

1,2,2,3-Tetrachloro-1,1-difluoropropane exhibits distinct thermochemical properties that reflect its highly halogenated molecular structure. The compound's boiling point has been estimated through computational methods at temperatures ranging from 112.57°C to 114.77°C [2]. These values are consistent with similar chlorofluorocarbon compounds of comparable molecular weight and halogen substitution patterns.

The vapor pressure characteristics of this compound remain largely undetermined through direct experimental measurement. However, based on the molecular structure and boiling point estimates, the compound is expected to exhibit moderate volatility at ambient conditions. The presence of four chlorine atoms and two fluorine atoms significantly influences the intermolecular forces, resulting in higher boiling points compared to less halogenated analogues [3] [4].

Phase behavior analysis indicates that 1,2,2,3-tetrachloro-1,1-difluoropropane exists as a liquid under standard atmospheric conditions. The estimated melting point of -42.9°C suggests a relatively wide liquid range, making it suitable for various industrial applications [2]. The compound's phase transitions are influenced by the strong dipole-dipole interactions arising from the electronegative halogen substituents.

| Property | Value | Method |

|---|---|---|

| Boiling Point | 112.57 - 114.77°C | Computational estimation |

| Melting Point | -42.9°C | Computational estimation |

| Vapor Pressure | No experimental data | Limited literature data |

| Phase at 25°C | Liquid | Physical assessment |

Spectroscopic Characterization: Infrared, Nuclear Magnetic Resonance (¹H/¹³C/¹⁹F), and Mass Spectral Data

The spectroscopic characterization of 1,2,2,3-tetrachloro-1,1-difluoropropane reveals distinctive patterns characteristic of highly halogenated propane derivatives. Infrared spectroscopy analysis shows characteristic absorption bands associated with carbon-halogen stretching vibrations. The carbon-fluorine stretching vibrations typically appear in the 1000-1300 cm⁻¹ region, while carbon-chlorine stretching vibrations are observed in the 600-800 cm⁻¹ range [5].

Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound. The ¹H nuclear magnetic resonance spectrum exhibits characteristic patterns reflecting the asymmetric substitution pattern on the propane backbone. The presence of multiple chlorine and fluorine substituents creates complex coupling patterns that are diagnostic of the specific regioisomer [6].

¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with chemical shifts significantly influenced by the electronegativity of the halogen substituents. The carbon atoms bearing fluorine substituents typically appear at higher field compared to those bearing only chlorine atoms.

¹⁹F nuclear magnetic resonance spectroscopy is particularly informative for this compound, as it provides direct information about the fluorine-containing carbons. The two fluorine atoms on the same carbon atom (C-1) result in characteristic chemical shifts and coupling patterns that confirm the structural assignment [7].

Mass spectrometry analysis of 1,2,2,3-tetrachloro-1,1-difluoropropane shows the molecular ion peak at m/z 217.86, corresponding to the molecular weight of the compound. The fragmentation pattern is characterized by sequential loss of chlorine and fluorine atoms, producing characteristic fragment ions that aid in structural confirmation [8].

Solubility Parameters and Partition Coefficients

The solubility characteristics of 1,2,2,3-tetrachloro-1,1-difluoropropane are dominated by its highly halogenated structure. The octanol-water partition coefficient (LogP) has been estimated at values ranging from 3.23 to 3.3, indicating significant lipophilicity and low water solubility [9] [10]. This high partition coefficient suggests strong affinity for organic phases and limited aqueous solubility.

Water solubility is expected to be low due to the predominantly hydrophobic character imparted by the multiple halogen substituents. The compound shows preferential solubility in halogenated and other non-polar organic solvents, consistent with the principle that "like dissolves like" [11].

Hansen solubility parameters, which provide a three-dimensional approach to solubility prediction, have not been experimentally determined for this specific compound. However, based on similar halogenated compounds, the dispersion forces component is expected to be significant due to the high molecular weight and polarizability of the halogen atoms.

| Parameter | Value | Method |

|---|---|---|

| LogP (octanol-water) | 3.23 - 3.3 | Computational estimation |

| Water solubility | Low | Predicted from structure |

| Organic solvent solubility | High in halogenated solvents | Inferred from similar compounds |

| Hansen parameters | Not determined | No experimental data |

Stability Under Various Environmental Conditions

The environmental stability of 1,2,2,3-tetrachloro-1,1-difluoropropane is characterized by its classification as a Class II ozone-depleting substance. This classification reflects the compound's potential for atmospheric degradation and environmental impact [3] [4]. The stability profile varies significantly depending on environmental conditions.

Under atmospheric conditions, the compound undergoes photochemical degradation when exposed to ultraviolet radiation in the stratosphere. The carbon-chlorine and carbon-fluorine bonds are susceptible to photolysis, leading to the formation of reactive chlorine and fluorine radicals that can participate in ozone-depleting reactions [12]. The atmospheric lifetime is expected to be moderate, shorter than fully chlorinated compounds but longer than purely hydrocarbon alternatives.

Hydrolysis stability is generally high for halogenated compounds of this type. The multiple halogen substituents create electron-withdrawing effects that stabilize the carbon-halogen bonds against nucleophilic attack by water molecules. However, under strongly alkaline conditions or at elevated temperatures, hydrolysis may occur [13].

Thermal stability is adequate under normal storage and handling conditions. The compound remains stable at ambient temperatures but may decompose when exposed to elevated temperatures above 200°C. Thermal decomposition products include hydrogen chloride, hydrogen fluoride, and various carbon-containing fragments [4].

Photochemical stability in the troposphere is relatively high due to the absence of suitable chromophores that absorb in the actinic region. However, reactions with hydroxyl radicals and other atmospheric oxidants may contribute to atmospheric degradation [14].

| Environmental Condition | Stability Assessment | Notes |

|---|---|---|

| Atmospheric degradation | Moderate lifetime | Similar to other hydrochlorofluorocarbons |

| Ozone depletion potential | Class II substance | Lower than chlorofluorocarbons but significant |

| Hydrolysis | Stable under neutral conditions | Resistant to water attack |

| Photolysis | Occurs in stratosphere | Ultraviolet radiation causes decomposition |

| Thermal stability | Stable to ~200°C | Decomposes at elevated temperatures |